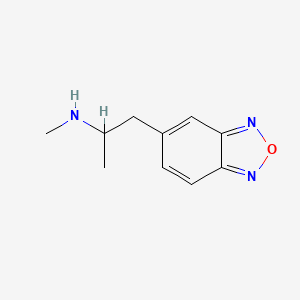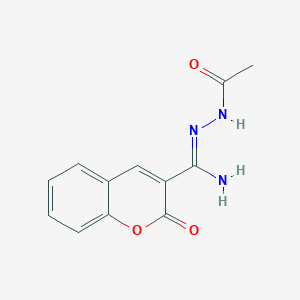
(Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide, also known as ACCH, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anticancer, antimicrobial, and antiviral properties. In materials science, this compound has been used to synthesize nanomaterials with unique properties. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions.
Mecanismo De Acción
The mechanism of action of (Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with cellular targets, such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, leading to a decrease in cell proliferation. Additionally, this compound has been shown to interact with certain receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. Additionally, this compound has been shown to have antiviral properties against certain viruses. In vivo studies have shown that this compound has anti-inflammatory effects and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide has several advantages for lab experiments. It is easy to synthesize, cost-effective, and has a wide range of potential applications. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on (Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide. One potential direction is to further explore its anticancer properties and develop this compound-based drugs for cancer treatment. Another potential direction is to investigate its potential as a fluorescent probe for the detection of heavy metal ions in the environment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types.
Métodos De Síntesis
(Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide is synthesized using a simple and efficient method. The starting material is 2-hydroxyacetophenone, which is reacted with hydrazine hydrate to form 2-hydrazinoacetophenone. The resulting compound is then reacted with acetic anhydride to form this compound. The synthesis method is cost-effective and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7(16)14-15-11(13)9-6-8-4-2-3-5-10(8)18-12(9)17/h2-6H,1H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNPZJROUDCWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C(C1=CC2=CC=CC=C2OC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C(/C1=CC2=CC=CC=C2OC1=O)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2709451.png)

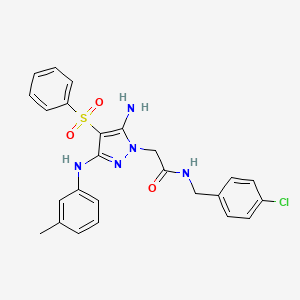

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2709457.png)
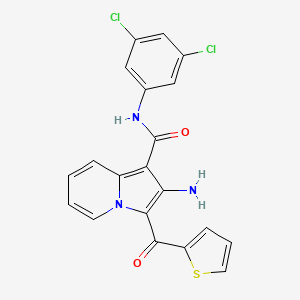

![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)

![8-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2709468.png)
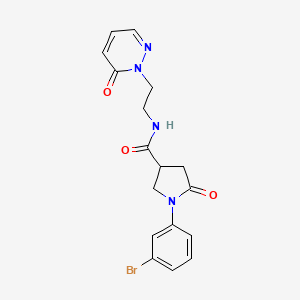
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2709471.png)
![5-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2709473.png)
